N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBROLVLACJCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323266 | |
| Record name | N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868974-44-1 | |
| Record name | N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it may involve the formation of a hydrogen bond with the catalytic lysine (k745) in the “αc-helix out” inactive state.
Biochemical Pathways
Based on the metabolism of similar compounds, it can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation.
Pharmacokinetics
The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation.
Biological Activity
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antiviral and anticancer properties, alongside relevant case studies and research findings.
- Molecular Formula : C21H16FN3O3S2
- Molecular Weight : 441.5 g/mol
- CAS Number : 898469-55-1
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in antiviral and anticancer applications. The compound's efficacy is attributed to its ability to interact with various biological targets.
Antiviral Activity
Research indicates that compounds containing the thiadiazole moiety possess significant antiviral properties. For instance:
- A study demonstrated that derivatives of thiadiazole showed inhibitory effects against various viruses, including hepatitis C virus (HCV) and tobacco mosaic virus (TMV) with IC50 values ranging from 0.54 μM to 30.57 μM for different derivatives .
Table 1: Antiviral Activity of Thiadiazole Derivatives
| Compound | Virus Target | IC50 (μM) |
|---|---|---|
| Compound A | HCV | 0.54 |
| Compound B | TMV | 30.57 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored. Specific studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms:
- In vitro studies on breast cancer cell lines revealed that certain thiadiazole derivatives inhibited cell growth effectively, with some showing selectivity towards cancerous cells over normal cells .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Compound C | Breast Cancer | TBD |
| Compound D | Lung Cancer | TBD |
| This compound | TBD | TBD |
Case Studies
- Antiviral Efficacy Against HCV : A recent study focused on the synthesis of thiadiazole derivatives and their evaluation against HCV NS5B polymerase. The results indicated that modifications in the thiadiazole structure significantly enhanced antiviral activity .
- Anticancer Properties in Cell Lines : Another investigation assessed the impact of thiadiazole derivatives on various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
The biological activity of this compound is thought to involve:
- Inhibition of Viral Replication : By targeting viral enzymes or proteins essential for replication.
- Induction of Apoptosis : Through pathways that activate caspases and other apoptotic markers in cancer cells.
Comparison with Similar Compounds
Structural Variations in the 1,3,4-Thiadiazole Core
Substituent Position and Halogen Effects
- N-[5-[(3-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide (CAS 392303-17-2, ): Differs in the fluorine position (meta vs. ortho).
Alkyl vs. Aromatic Sulfanyl Groups
- N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide ():
- Replaces the fluorobenzyl group with a methylsulfanyl moiety.
- Simpler structure with lower molecular weight (MW: 187.24 vs. ~369 for the target compound) and reduced lipophilicity (logP ~2.5 vs. ~4.9).
Amide Chain Modifications
Acetamide vs. Propanamide
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ): Features an acetamide chain (shorter alkyl) and a bulkier phenoxy group. The propanamide chain in the target compound may enhance membrane permeability due to increased hydrophobicity.
Propanamide Derivatives with Aromatic Substituents
- N-(5-{[2-(9H-Fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide ():
- Incorporates a fluorene-based substituent, increasing molecular complexity and steric bulk.
- The target compound’s fluorophenyl group offers a balance between lipophilicity and metabolic stability.
Physicochemical Properties
*Estimated based on analog data ().
Key Observations:
- Lipophilicity : The target compound’s logP (~4.9) is higher than acetamide derivatives (e.g., 5j, logP ~5.2) due to the propanamide chain and fluorophenyl group.
- Melting Points : Fluorine’s electronegativity may lower melting points compared to chlorinated analogs (e.g., 5j, m.p. 138–140°C).
Q & A
Basic Question
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, thiadiazole carbons at δ 160–170 ppm).
- FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 690 cm⁻¹ (C–S bond) validate functional groups.
- Mass spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns.
Contradiction resolution : Cross-validate with single-crystal X-ray data to resolve ambiguities in NMR assignments (e.g., overlapping proton signals) .
How can computational methods (e.g., DFT, molecular docking) predict the compound’s pharmacological activity?
Advanced Question
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict redox behavior and nucleophilic/electrophilic sites.
- Molecular docking : Screens against targets like E. coli DNA gyrase or human cyclooxygenase-2 (COX-2) using AutoDock Vina. Example findings:
What strategies address discrepancies in biological activity data across studies (e.g., antimicrobial assays)?
Advanced Question
Contradictions in MIC (Minimum Inhibitory Concentration) values may arise from:
- Strain variability : Use standardized strains (e.g., S. aureus ATCC 25923) and broth microdilution protocols.
- Solubility issues : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation.
- Control experiments : Include positive controls (e.g., ciprofloxacin) and verify cell viability via MTT assays .
How does the propanamide moiety enhance the compound’s pharmacokinetic properties compared to other derivatives?
Advanced Question
The propanamide group improves:
- Solubility : Polar amide bonds enhance water solubility (logP ≈ 2.1 vs. 3.5 for methyl ester analogs).
- Metabolic stability : Resistance to cytochrome P450 oxidation due to steric shielding by the thiadiazole ring.
- Bioavailability : Amide hydrogen bonding increases membrane permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Advanced Question
- Racemization risk : Avoid high temperatures (>80°C) during amide bond formation; use coupling agents like HATU/DIPEA at 0–25°C.
- Purification : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if racemization occurs.
- Process optimization : Use flow chemistry for controlled reaction kinetics and reduced side products .
How can structure-activity relationship (SAR) studies guide further modifications for improved efficacy?
Advanced Question
- Fluorine substitution : Replace 2-fluorophenyl with 3-CF₃ to enhance lipophilicity and target binding.
- Thiadiazole modifications : Introduce methyl groups at position 4 to block metabolic degradation.
- Propanamide variants : Replace with sulfonamide for increased acidity (pKa ~5.5) and enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
